molecular formula C9H8F3NO B172807 N-methyl-2-(trifluoromethyl)benzamide CAS No. 171426-41-8

N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B172807
CAS No.: 171426-41-8
M. Wt: 203.16 g/mol
InChI Key: HUQWVSQZLAQZSF-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring and a methyl-substituted amide nitrogen. This compound is of significant interest due to its unique physicochemical properties, including high thermal stability and lipophilicity, which are influenced by the electron-withdrawing CF₃ group and the steric effects of the methyl substituent. The compound’s structural features make it a candidate for applications in medicinal chemistry, materials science, and catalysis .

Properties

CAS No.

171426-41-8

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

HUQWVSQZLAQZSF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(F)(F)F

Synonyms

BenzaMide, N-Methyl-2-(trifluoroMethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Findings Reference
N-Methyl-2-(trifluoromethyl)benzamide -CF₃ (ortho), -N(CH₃)- High thermal stability; trans conformation in crystal packing due to steric effects
Compound 4f () Pyrimidinyl-amino backbone, dual CF₃ groups Melting point >250°C; potential for hydrogen bonding via amide and pyrimidine groups
NM31 () -CF₃ (ortho), -N-(4-CF₃-phenyl) Stabilized by C(sp²)–H⋯O hydrogen bonds (30.1 kJ/mol) and π-π stacking (66% dispersion)
NM11 () -CF₃ (ortho), -N-(2-CF₃-phenyl) Trans conformation in P21/c space group; disordered CH₃N–CO group
7a () -CF₃ (meta), -F (ortho) Synthesized via T3P-mediated coupling; fluorine enhances electronic effects
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () -OH, -Cl, -CF₃ (para) Antimicrobial activity against Desulfovibrio piger; IC₅₀ ~30 µmol/L

Key Observations :

  • Trifluoromethyl Position : The ortho-CF₃ group in the target compound induces steric hindrance, leading to trans conformation in crystal structures (e.g., NM11) . Meta- or para-CF₃ analogues (e.g., 7a) exhibit distinct electronic effects without significant steric clashes.
  • Amide Nitrogen Substituents : Methyl substitution on the amide nitrogen enhances lipophilicity compared to hydroxyl or unsubstituted analogues (e.g., compounds), which may improve membrane permeability in biological systems.

Physicochemical Properties

  • Thermal Stability : Compounds with ortho-CF₃ groups (e.g., target compound, NM11) exhibit melting points >250°C, attributed to strong intermolecular interactions (C–H⋯O, π-π stacking) .
  • Solubility : Fluorine and CF₃ substituents reduce aqueous solubility but enhance lipid solubility, as seen in antimicrobial derivatives () .
  • Crystallography : The target compound and NM11 crystallize in the P21/c space group, with stabilization energies up to 30.1 kJ/mol from weak interactions .

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